molecular formula C11H13BrO2 B14410892 3-Bromo-2-methoxy-1-phenylbutan-1-one CAS No. 87439-87-0

3-Bromo-2-methoxy-1-phenylbutan-1-one

Cat. No.: B14410892
CAS No.: 87439-87-0
M. Wt: 257.12 g/mol
InChI Key: VCHOAVHVXQNBHB-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom, a methoxy group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-1-phenylbutan-1-one can be achieved through multiple-step organic reactions. One common method involves the bromination of 2-methoxy-1-phenylbutan-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-methoxy-1-phenylbutan-1-one derivatives.

    Oxidation: Formation of 2-methoxy-1-phenylbutanoic acid.

    Reduction: Formation of 2-methoxy-1-phenylbutanol.

Scientific Research Applications

3-Bromo-2-methoxy-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions or as a substrate in enzymatic processes, leading to the formation of various products and intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenylbutan-2-one: Similar structure but lacks the methoxy group.

    2-Bromo-3-methyl-1-phenylbutan-1-one: Similar structure with a methyl group instead of a methoxy group.

    3-Methyl-1-phenyl-2-butanone: Similar structure but lacks the bromine atom .

Uniqueness

3-Bromo-2-methoxy-1-phenylbutan-1-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Properties

CAS No.

87439-87-0

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-2-methoxy-1-phenylbutan-1-one

InChI

InChI=1S/C11H13BrO2/c1-8(12)11(14-2)10(13)9-6-4-3-5-7-9/h3-8,11H,1-2H3

InChI Key

VCHOAVHVXQNBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)C1=CC=CC=C1)OC)Br

Origin of Product

United States

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